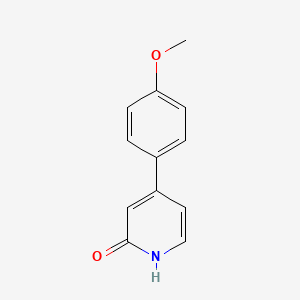
4-Oxo-4-phenylbutanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-phenylbutanoyl chloride is a chemical compound that belongs to the family of reactive acid chlorides. It has the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol. It is widely used in scientific experiments and various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-phenylbutanoyl chloride can be achieved by reacting 4-Oxo-4-phenylbutanoic acid with thionyl chloride or phosphorus pentachloride. The reaction proceeds via the formation of an intermediate acid chloride, which can be isolated and purified by distillation or chromatography.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using thionyl chloride or phosphorus pentachloride under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxo-4-phenylbutanoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the reactive acid chloride group.
Common Reagents and Conditions:
Oxidation: N-bromophthalimide in aqueous acetic acid medium.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-phenylbutanoyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fine chemicals.
Pharmaceutical Development: The compound is valuable in the development of new drugs and therapeutic agents.
Corrosion Inhibition: It has been studied as a corrosion inhibitor for mild steel in acidic environments.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-phenylbutanoyl chloride involves its reactivity as an acid chloride. The compound can react with nucleophiles, leading to the formation of various products. In the context of corrosion inhibition, it participates in both chemisorption and physisorption on the metal surface, forming coordination bonds with iron atoms and physical interactions on the surface .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
4-oxo-4-phenylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-10(13)7-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPONNXGWYNYIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzo[b]thiophen-2-ylmagnesium bromide](/img/structure/B6317450.png)
![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)



